molecular formula C9H10BrN5 B14070540 Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- CAS No. 101348-32-7

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-

Cat. No.: B14070540
CAS No.: 101348-32-7
M. Wt: 268.11 g/mol
InChI Key: WDKGMVOPUGQGQY-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound is part of the pyrimidine family, which is known for its wide range of applications in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- typically involves the reaction of pyrimidine derivatives with bromomethylating agents. One common method involves the reaction of pyrimidine-2,4-diamine with bromomethyl compounds under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- involves its interaction with specific molecular targets such as protein kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell growth and proliferation, making it effective in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl- stands out due to its unique bromomethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various chemical and biological applications .

Properties

CAS No.

101348-32-7

Molecular Formula

C9H10BrN5

Molecular Weight

268.11 g/mol

IUPAC Name

6-(bromomethyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C9H10BrN5/c1-4-5(2-10)3-13-8-6(4)7(11)14-9(12)15-8/h3H,2H2,1H3,(H4,11,12,13,14,15)

InChI Key

WDKGMVOPUGQGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CBr)N)N

Origin of Product

United States

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